11-Hydroxyasenapine

Description

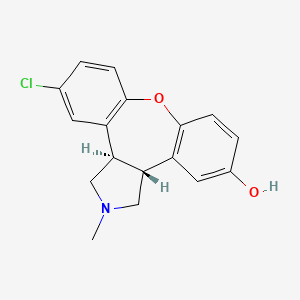

Structure

3D Structure

Properties

IUPAC Name |

(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXNSFLUYFPHAT-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of 11 Hydroxyasenapine

Synthetic Methodologies for 11-Hydroxyasenapine Production

The synthesis of this compound typically involves either the direct chemical synthesis of the hydroxylated metabolite or the modification of Asenapine (B1667633) or its precursors. Asenapine itself possesses two chiral centers and is typically produced as a racemate tga.gov.aufda.govnih.govijmca.comsci-hub.se.

While Asenapine is a racemic mixture, the development of stereoselective syntheses for chiral drugs is a critical area in pharmaceutical chemistry, as enantiomers can exhibit different pharmacological activities and metabolic fates nih.govmedchemexpress.comsilantes.com. Research has explored asymmetric total synthesis of Asenapine, employing strategies such as organocatalytic Michael addition and subsequent reductive cyclization rsc.orgevitachem.comresearchgate.net. However, specific stereoselective synthetic routes for this compound are not widely documented. It is plausible that this metabolite is primarily formed in vivo through enzymatic hydroxylation, a common metabolic process mediated by cytochrome P450 enzymes ru.nldrugbank.com. If chemical synthesis of specific stereoisomers of this compound were required, it would likely involve chiral resolution of racemic mixtures or asymmetric synthesis strategies applied to Asenapine precursors, leveraging established methods for chiral compound synthesis medchemexpress.comisotope.comnih.govcas.cn.

The synthesis of Asenapine involves multi-step chemical processes. For instance, synthetic routes may involve intermediates like stilbenes and employ reactions such as Ullmann coupling or reductive cyclization rsc.orgevitachem.comresearchgate.netgoogle.com. The introduction of a hydroxyl group at the C11 position to form this compound would typically involve a hydroxylation reaction. This could be achieved through targeted oxidation of Asenapine or a suitable precursor. Optimization of such synthetic pathways would focus on maximizing yield, purity, and minimizing side reactions, employing standard organic chemistry techniques and reaction condition refinements msu.edu.

Preparation of Stable Isotope-Labeled this compound

Stable isotope-labeled compounds are indispensable tools for metabolic studies, allowing researchers to trace the fate of drugs and their metabolites within biological systems. This compound has been synthesized in stable isotope-labeled forms, such as this compound-13CD3, for use as internal standards in quantitative bioanalytical assays and for metabolic tracing nih.govresearchgate.netresearchgate.nettandfonline.com.

The preparation of stable isotope-labeled compounds typically involves incorporating non-radioactive isotopes, such as Deuterium (²H or D) and Carbon-13 (¹³C), into specific positions of the molecule isotope.comresearchgate.netacanthusresearch.comnih.govmdpi.com. This is often achieved by synthesizing the molecule using isotopically labeled building blocks or by employing specific labeling reactions. For example, the synthesis of labeled metabolites like [¹³CD3]-asenapine 11-hydroxysulfate has been reported, paralleling established synthetic protocols with effective utilization of labeled precursors researchgate.net. These labeled compounds are designed to mimic the unlabeled molecule's chemical behavior while possessing a distinct mass, allowing for their detection and quantification using mass spectrometry nih.govacanthusresearch.comescholarship.orgneu.edu.tr.

Structural Elucidation Techniques for Synthetic Compounds

Confirming the structure, identity, and purity of synthesized compounds, including this compound and its labeled derivatives, relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of atoms within a molecule. They reveal the connectivity of atoms, the presence of functional groups, and can offer insights into stereochemistry drugbank.comacs.orghmdb.cahmdb.cawashington.edu. For this compound, NMR would be used to identify the characteristic signals corresponding to the Asenapine core structure and the hydroxyl group at the C11 position.

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS can provide a molecular fingerprint nih.govmsu.eduneu.edu.truni-saarland.de. Fragmentation patterns observed in MS spectra can further aid in elucidating the molecular structure. For isotopically labeled compounds, MS is critical for confirming the presence and location of the heavy isotopes, as well as quantifying isotopic enrichment. Techniques like LC-MS/MS are commonly used for the sensitive and selective determination of drugs and their metabolites in biological samples xjtu.edu.cn.

These techniques, when applied in combination, provide robust evidence for the successful synthesis and structural integrity of this compound and its labelled analogues, supporting their use in critical research and analytical applications.

Table of Compound Names:

| Common Name | Chemical Name |

| Asenapine | trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole |

| This compound | (Specific stereochemistry not detailed here, derived from Asenapine with a hydroxyl group at C11) |

| This compound-13CD3 | This compound labeled with Carbon-13 and Deuterium at the methyl group (or other specified positions) |

Metabolic Biotransformation of Asenapine to 11 Hydroxyasenapine

Identification of Phase I Enzymatic Pathways

Phase I metabolism of asenapine (B1667633) primarily involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. mdpi.com These reactions introduce or expose functional groups on the asenapine molecule, preparing it for subsequent Phase II reactions. The formation of 11-hydroxyasenapine is a direct result of this initial oxidative process.

The oxidation of asenapine is mediated by several cytochrome P450 isozymes located predominantly in the liver. psychopharmacologyinstitute.com Research has identified that CYP1A2 is the primary enzyme responsible for the oxidative metabolism of asenapine. researchgate.netnih.govnih.govdrugbank.com While CYP1A2 plays the principal role, other isozymes, including CYP3A4 and CYP2D6, contribute to this process to a lesser extent. researchgate.netmdpi.com The involvement of these specific enzymes underscores the complexity of asenapine's metabolic profile. nih.gov Studies in human hepatocytes have shown that asenapine can also influence the expression and activity of these enzymes; for instance, it has been observed to significantly decrease the mRNA level and activity of CYP1A2. nih.gov

| CYP450 Isozyme | Role in Asenapine Oxidation | Reference |

|---|---|---|

| CYP1A2 | Primary pathway for oxidative metabolism | psychopharmacologyinstitute.comresearchgate.netnih.govdrugbank.com |

| CYP3A4 | Contributes to a lesser degree | researchgate.netmdpi.com |

| CYP2D6 | Contributes to a lesser degree | researchgate.netmdpi.com |

The formation of this compound occurs through an oxidative reaction where a hydroxyl group (–OH) is introduced onto the 11th position of the asenapine molecule. mdpi.com This hydroxylation is a typical Phase I monooxygenase reaction catalyzed by the aforementioned CYP enzymes. mdpi.com The general mechanism involves the CYP enzyme activating molecular oxygen, with one oxygen atom being inserted into the asenapine substrate to form the hydroxylated metabolite, while the other is reduced to water. mdpi.com This biotransformation increases the polarity of the compound, creating a site for subsequent Phase II conjugation reactions. nih.gov

Characterization of Phase II Conjugation Reactions of this compound

Following its formation in Phase I, this compound undergoes Phase II conjugation reactions. nih.govnih.gov These reactions involve the attachment of endogenous molecules to the newly formed hydroxyl group, which significantly increases the water solubility of the metabolite, thereby facilitating its elimination from the body via urine or feces. nih.govreactome.orguomus.edu.iq The principal excretory metabolites of asenapine are often conjugated products. nih.gov

Glucuronidation is a major Phase II metabolic pathway for many drugs and their metabolites. wikipedia.orgresearchgate.net In this process, the glucuronic acid component of uridine diphosphate glucuronic acid (UDPGA) is transferred to the hydroxyl group of this compound. wikipedia.org This reaction is catalyzed by enzymes known as UDP-glucuronosyltransferases (UGTs). drughunter.com While direct glucuronidation of the parent asenapine molecule is a primary metabolic route mediated mainly by UGT1A4, the hydroxylated metabolite this compound also serves as a substrate for UGT enzymes. psychopharmacologyinstitute.comresearchgate.netnih.gov The resulting 11-O-glucuronide conjugate is a highly polar and water-soluble compound, making it readily excretable. wikipedia.orgnih.gov

Sulfation is another significant Phase II conjugation pathway. Studies on asenapine metabolism have identified asenapine 11-O-sulfate as a circulating metabolite in human plasma. nih.gov This provides direct evidence for the sulfation of this compound. The reaction involves the transfer of a sulfonate (SO3-) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of this compound. researchgate.net This process is catalyzed by sulfotransferase (SULT) enzymes. The addition of the sulfate (B86663) group renders the metabolite more water-soluble and aids in its detoxification and subsequent excretion. researchgate.net

| Conjugation Pathway | Description | Key Enzyme Family | Resulting Metabolite |

|---|---|---|---|

| Glucuronidation | Attachment of glucuronic acid to the 11-hydroxy group. | UDP-glucuronosyltransferases (UGTs) | This compound-O-glucuronide |

| Sulfation | Attachment of a sulfo group to the 11-hydroxy group. | Sulfotransferases (SULTs) | Asenapine 11-O-sulfate |

In Vitro Metabolic Models and Systems

In vitro models are indispensable tools for elucidating the metabolic pathways of xenobiotics, including the formation of this compound from its parent compound, asenapine. These systems allow for the controlled study of specific enzymatic reactions and the identification of the key enzymes involved.

Human Liver Microsomal Incubation Studies

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are critical for phase I metabolic reactions such as oxidation. Studies utilizing HLMs have been instrumental in identifying the oxidative pathways of asenapine metabolism. While direct quantitative data on the formation of this compound in HLMs is not extensively detailed in publicly available literature, it is understood that this metabolite is a product of the oxidative processes occurring within this system. The primary CYP isoenzyme responsible for the oxidative metabolism of asenapine is CYP1A2, with minor contributions from CYP3A4 and CYP2D6 mdpi.com. Therefore, the 11-hydroxylation of asenapine is believed to be principally mediated by these enzymes within the microsomal environment.

Table 1: Key Cytochrome P450 Enzymes in Asenapine Metabolism

| Enzyme Family | Specific Isozyme | Role in Asenapine Metabolism |

| Cytochrome P450 | CYP1A2 | Primary enzyme in oxidative metabolism |

| Cytochrome P450 | CYP3A4 | Minor contributor to oxidative metabolism |

| Cytochrome P450 | CYP2D6 | Minor contributor to oxidative metabolism |

Hepatocyte Culture Systems

Hepatocyte culture systems offer a more holistic in vitro model compared to microsomes, as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors, providing a closer representation of the in vivo liver environment. Research involving cryopreserved human hepatocytes has been employed to investigate the influence of asenapine on CYP enzyme expression and activity nih.gov. While these studies have focused on the broader effects of asenapine on enzymes like CYP1A2 and CYP3A4, they provide a foundational understanding that the formation of this compound would occur within these intact cellular systems. The precise kinetics of this compound formation in hepatocyte cultures, however, remain an area requiring more specific investigation.

Recombinant Enzyme Systems for Specific Isozyme Characterization

To pinpoint the specific contribution of individual CYP isozymes to the metabolism of asenapine, recombinant enzyme systems, such as human cDNA-expressed CYP enzymes (e.g., Supersomes™), are utilized. Studies have employed these systems to examine the inhibitory effects of asenapine on various CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.govresearchgate.net. While these particular studies were designed to assess drug-drug interaction potential by measuring the inhibition of specific enzyme activities, the same experimental setup can be adapted to determine which specific isozyme is responsible for the formation of this compound by incubating asenapine with individual recombinant enzymes and analyzing for the metabolite's production. Such targeted experiments would provide definitive evidence of the catalytic role of each enzyme in the 11-hydroxylation pathway.

Preclinical Species Metabolic Profiling and Interspecies Comparisons

The metabolic fate of a drug can vary significantly between different species. Therefore, understanding the metabolic profile of asenapine in various preclinical animal models is essential for the interpretation of toxicology studies and for predicting its metabolism in humans.

Comparative Metabolite Profiles Across Animal Models (e.g., Mouse, Rat, Dog)

Metabolic profiling of asenapine has been conducted in several preclinical species, including rats. Studies in rats have shown that chronic treatment with asenapine can influence the expression and activity of various hepatic CYP enzymes, such as CYP1A, CYP2B, CYP2C11, and CYP3A nih.gov. This indicates that the metabolic pathways, including the formation of this compound, are active in this species. While comprehensive, publicly available comparative studies detailing the full metabolite profiles, including this compound, across mice, rats, and dogs are limited, it is a standard practice in drug development to perform such analyses using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites in plasma, urine, and feces nih.govnih.gov.

Qualitative and Quantitative Differences in Metabolite Production

Pharmacological and Biochemical Investigations of 11 Hydroxyasenapine

Receptor Binding Affinities and Selectivity Profiles

Scientific investigations into the receptor binding profile of 11-Hydroxyasenapine, a metabolite of the atypical antipsychotic asenapine (B1667633), have been limited. The available literature consistently suggests that the pharmacological activity of asenapine is primarily attributed to the parent compound. Asenapine undergoes extensive metabolism, resulting in numerous metabolites, including this compound. However, these metabolites are generally considered to have very low affinity for various neurotransmitter receptors and are not believed to contribute significantly to the therapeutic effects or side effect profile of asenapine. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com

Dopamine Receptor Interactions (e.g., D1, D2, D3, D4)

There is a notable absence of specific binding affinity data (such as Ki values) for this compound at dopamine receptor subtypes in publicly available scientific literature. General pharmacological reviews of asenapine indicate that its metabolites possess low affinity for dopamine receptors. nih.govtandfonline.com This lack of significant interaction suggests that this compound does not play a substantial role in the dopaminergic activity of asenapine.

Table 1: Dopamine Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (K |

| D1 | Data not available; reported to have low affinity. |

| D2 | Data not available; reported to have low affinity. |

| D3 | Data not available; reported to have low affinity. |

| D4 | Data not available; reported to have low affinity. |

Serotonin Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7)

Similar to its profile at dopamine receptors, specific binding affinities for this compound at various serotonin (5-HT) receptor subtypes have not been detailed in peer-reviewed publications. The consensus in the literature is that asenapine's metabolites exhibit low affinity for serotonin receptors. nih.govtandfonline.com

Table 2: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (K |

| 5-HT | Data not available; reported to have low affinity. |

| 5-HT | Data not available; reported to have low affinity. |

| 5-HT | Data not available; reported to have low affinity. |

| 5-HT | Data not available; reported to have low affinity. |

| 5-HT | Data not available; reported to have low affinity. |

| 5-HT | Data not available; reported to have low affinity. |

Adrenergic Receptor Interactions (e.g., α1, α2)

Table 3: Adrenergic Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (K |

| α | Data not available; reported to have low affinity. |

| α | Data not available; reported to have low affinity. |

Histamine Receptor Interactions (e.g., H1)

While the parent compound, asenapine, has a known affinity for histamine receptors, specific data for its metabolite, this compound, is not available. It is generally understood that the metabolites of asenapine have a low affinity for histamine receptors. tandfonline.com

Table 4: Histamine Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (K |

| H | Data not available; reported to have low affinity. |

Absence of Affinity for Other Receptor Systems (e.g., Muscarinic, Beta-adrenergic)

There is a lack of specific studies investigating the affinity of this compound for muscarinic and beta-adrenergic receptors. However, based on the general characterization of asenapine's metabolites as having low receptor affinity, it is presumed that this compound does not exhibit significant binding to these receptor systems. tandfonline.com

Table 5: Affinity of this compound for Other Receptor Systems

| Receptor System | Binding Affinity |

| Muscarinic | Data not available; presumed to be low. |

| Beta-adrenergic | Data not available; presumed to be low. |

In Vitro Functional Activity Assays

Consistent with the limited receptor binding data, there is a scarcity of information from in vitro functional activity assays for this compound. The prevailing view is that due to its low affinity for various receptors, this metabolite is pharmacologically inactive. tandfonline.comnih.gov Therefore, it is not expected to demonstrate significant agonist, antagonist, or inverse agonist activity at the tested receptor systems.

Agonist and Antagonist Functional Characterization in Cellular Systems

There is no available research data detailing the agonist or antagonist functional characterization of this compound in cellular systems. Studies on the metabolites of asenapine have concluded they possess very low affinity for relevant neurological receptors, rendering them pharmacologically inactive.

Concentration-Dependent Receptor Occupancy Studies

Specific concentration-dependent receptor occupancy studies for this compound have not been published. The lack of significant receptor affinity has precluded the need for such investigations.

Comparative Pharmacological Profiles: this compound versus Asenapine

The pharmacological profile of this compound is defined by its inactivity when compared to its parent compound, asenapine. Asenapine exhibits a complex and potent binding profile to a wide range of neurotransmitter receptors, which is central to its therapeutic action. In contrast, this compound is considered to have no significant functional activity.

Table 1: Comparative Pharmacological Profile

| Feature | Asenapine | This compound |

|---|---|---|

| Receptor Affinity | High affinity for multiple dopamine, serotonin, adrenergic, and histamine receptors | Very low to negligible affinity |

| Pharmacological Activity | Potent antipsychotic activity | Considered inactive |

Enzyme Inhibition and Induction Potential of this compound

Detailed studies specifically examining the enzyme inhibition and induction potential of this compound are not present in the scientific literature. Research into the drug-drug interaction potential of asenapine has focused on the parent compound's effects on cytochrome P450 enzymes.

Cytochrome P450 Enzyme Modulation (e.g., CYP1A2, CYP2D6, CYP3A4)

There is no specific data available on the modulation of CYP1A2, CYP2D6, or CYP3A4 enzymes by this compound.

Other Drug-Metabolizing Enzyme Interactions

Information regarding the interaction of this compound with other drug-metabolizing enzymes is not available.

Structural Activity Relationship Sar Studies of 11 Hydroxyasenapine

Impact of Hydroxylation at the 11-Position on Receptor Binding and Functional Activity

Asenapine (B1667633) is extensively metabolized in the liver through several pathways, including direct glucuronidation, demethylation, and oxidation. One of the pathways of oxidative metabolism results in the formation of 11-Hydroxyasenapine. However, studies on the pharmacokinetics and metabolism of asenapine have consistently concluded that its numerous metabolites, including this compound, are pharmacologically inactive. nih.govnih.govtandfonline.com

These metabolites are reported to have a very low affinity for the various dopamine, serotonin, adrenergic, and histamine receptors that asenapine potently targets. nih.gov The introduction of a hydroxyl group at the 11-position of the asenapine molecule appears to significantly diminish its ability to bind to these receptors. Consequently, this compound is not considered to exert any significant beneficial or adverse effects. nih.gov

Due to this lack of significant receptor affinity and functional activity, specific data tables detailing the receptor binding profile of this compound are not present in the scientific literature. The focus of pharmacological studies has remained on the parent drug, asenapine, which is the active moiety.

Molecular Determinants of Altered Pharmacological Properties

The likely molecular determinants for the reduced pharmacological properties of this compound stem from the addition of a polar hydroxyl (-OH) group to the tetracyclic structure of asenapine. This modification can lead to several changes that negatively impact receptor binding:

Steric Hindrance: The hydroxyl group, while relatively small, can introduce steric bulk that prevents the molecule from fitting optimally into the binding pockets of its target receptors.

Altered Electronic Distribution: The introduction of a highly electronegative oxygen atom changes the electronic landscape of the molecule. This can disrupt the key hydrophobic and electronic interactions that are critical for the high-affinity binding of the parent asenapine molecule to its receptors.

Increased Polarity: The hydroxyl group significantly increases the polarity of the molecule. This alteration can reduce its ability to cross the blood-brain barrier, a critical step for a centrally acting drug. Furthermore, this increased polarity may favor interactions with the aqueous environment over the specific interactions required for receptor binding.

While these are general principles of medicinal chemistry, specific molecular modeling or crystallographic studies to confirm these determinants for this compound have not been published, given its classification as an inactive metabolite.

Comparison of this compound SAR with Related Chemical Scaffolds

A direct comparison of the structure-activity relationship (SAR) of this compound with related chemical scaffolds is challenging due to the absence of activity data for this compound itself. In general, for antipsychotics with a dibenzo-oxepino pyrrole scaffold similar to asenapine, modifications to the tetracyclic core can have profound effects on receptor affinity and functional activity.

For instance, in related compounds, the introduction of polar substituents at various positions often leads to a decrease in affinity for D2 and 5-HT2A receptors, which are key targets for antipsychotic efficacy. The consistent finding that hydroxylation of asenapine leads to inactive metabolites aligns with these general SAR trends observed in similar drug classes. Without specific binding data for this compound, a more detailed comparative analysis is not possible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their physicochemical properties. A prerequisite for developing a reliable QSAR model is a dataset of compounds with a range of measured biological activities.

As this compound is consistently reported as inactive and lacks quantitative biological activity data (such as IC50 or Ki values for various receptors), it is not feasible to develop a QSAR model to predict its activity. There is no dependent variable (biological activity) to correlate with the independent variables (molecular descriptors). Consequently, no QSAR studies specifically for this compound have been published.

Group-Based QSAR (G-QSAR) Analysis for Fragment Contributions

Group-Based QSAR (G-QSAR), also known as 3D-QSAR or CoMFA/CoMSIA, is a more advanced computational method that analyzes the contribution of different molecular fragments or fields (steric, electrostatic, hydrophobic) to the biological activity of a series of compounds. Similar to traditional QSAR, G-QSAR also requires a training set of molecules with known and varying biological activities to derive a predictive model.

Given the lack of biological activity data for this compound and a series of related hydroxylated analogs, performing a G-QSAR analysis to determine the contribution of the hydroxyl group at the 11-position is not possible. The necessary experimental data to build and validate such a model is absent from the scientific literature.

Advanced Analytical and Bioanalytical Methodologies for 11 Hydroxyasenapine

Chromatographic Separation Techniques

Chromatographic techniques form the foundation for isolating 11-hydroxyasenapine from its parent compound, other metabolites, and endogenous components in biological samples. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the specific requirements of the analysis, such as sample throughput, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of asenapine (B1667633) and its metabolites. Method development for this compound involves a systematic optimization of chromatographic conditions to achieve adequate separation and peak shape.

Key Developmental Parameters:

Stationary Phase: C8 and C18 columns, such as Inertsil C8 or Hypersil ODS C18, are commonly employed due to their hydrophobicity, which is suitable for retaining and separating asenapine and its metabolites. nih.gov

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govscholarsresearchlibrary.com The pH of the buffer is a critical parameter, often adjusted with phosphoric acid to ensure the analyte is in a suitable ionic state for retention and to achieve optimal peak symmetry.

Detection: UV detection is frequently used, with wavelengths set around 228 nm, 232 nm, or 270 nm to monitor the effluent from the column. scholarsresearchlibrary.comresearchgate.netnih.gov

Flow Rate: A standard flow rate of 1.0 mL/min is often utilized to ensure efficient separation within a reasonable analysis time. nih.gov

Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. Validation encompasses several key parameters:

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, including the parent drug, other metabolites, and matrix components.

Linearity: The establishment of a linear relationship between the concentration of this compound and the detector response over a specified range.

Accuracy and Precision: Accuracy is determined through recovery studies, while precision (repeatability and intermediate precision) is assessed by analyzing replicate samples, with the relative standard deviation (%RSD) typically required to be below established limits. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like flow rate, mobile phase composition, and temperature, demonstrating its reliability for routine use. nih.gov

Table 1: Example HPLC Method Parameters for Asenapine and Metabolite Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil C8 / Hypersil ODS C18 | nih.gov |

| Mobile Phase | Phosphate (B84403) Buffer and Acetonitrile/Methanol | nih.govscholarsresearchlibrary.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 228 nm or 270 nm | scholarsresearchlibrary.comresearchgate.net |

| Injection Volume | 20 µL | - |

| Temperature | Ambient or 35 °C | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically <2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. These characteristics make UPLC particularly well-suited for the demanding requirements of bioanalytical studies and the analysis of complex metabolite profiles.

A stability-indicating UPLC method developed for asenapine and its related products provides a framework for the analysis of this compound. researchgate.net Such methods leverage the efficiency of UPLC to separate the main compound from numerous process-related impurities and degradation products, a capability that is directly transferable to resolving metabolites in biological fluids.

Typical UPLC System Configuration:

Column: Acquity BEH Shield RP18 columns (e.g., 1.7 µm, 2.1 mm × 100 mm) are often used, providing excellent retention and peak shape for polar analytes. researchgate.net

Mobile Phase: Gradient elution is common, using a combination of solvents such as acetonitrile, methanol, and a buffered aqueous solution (e.g., potassium dihydrogen phosphate with an ion-pairing agent) to resolve complex mixtures. researchgate.net

Flow Rate: Due to the smaller column dimensions and particle sizes, UPLC methods operate at lower flow rates, such as 0.2 mL/min, which also reduces solvent consumption. researchgate.net

Detection: UV detection, for instance at 228 nm, remains a common and effective method. researchgate.net

The primary advantage of UPLC in this context is its ability to significantly shorten run times while improving the separation of closely related compounds like isomers of hydroxylated metabolites.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for both the quantification and structural identification of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of drugs and metabolites in complex biological matrices such as plasma. nih.govtandfonline.com The technique combines the separation power of LC with the high selectivity of tandem mass spectrometry. A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode.

In an MRM experiment for this compound, the first quadrupole selects the protonated molecular ion (precursor ion) of the metabolite. This ion is then fragmented in the collision cell, and the second quadrupole selects a specific, characteristic fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other substances. nih.gov

A stable isotope-labeled internal standard is often used to ensure high accuracy and precision by compensating for variations in sample processing and instrument response. nih.gov The development of a highly selective and sensitive LC-MS/MS assay for asenapine in human plasma, which separates it from its metabolites, demonstrates the utility of this approach. nih.gov For this compound, the precursor ion would be expected at m/z 302.1, corresponding to the addition of an oxygen atom to the asenapine structure (m/z 286.1).

Table 2: Illustrative LC-MS/MS Parameters for Metabolite Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Asenapine | 286.1 | 166.0 | ESI Positive |

| This compound (Predicted) | 302.1 | (Specific Fragment) | ESI Positive |

| Asenapine-13C-d3 (Internal Standard) | 290.0 | 166.1 | ESI Positive |

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS/MS) for Metabolite Identification

While triple quadrupole instruments are ideal for quantification, high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QToF) mass spectrometers, are superior for the structural elucidation and confirmation of metabolites. QToF-MS provides highly accurate mass measurements (typically <5 ppm deviation), which allows for the determination of the elemental composition of a metabolite and its fragments.

This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and for confirming the identity of a proposed metabolite like this compound. By comparing the fragmentation pattern and accurate mass of the metabolite with that of the parent drug, researchers can pinpoint the site of metabolic modification, in this case, the addition of a hydroxyl group.

Radioactivity Detection for Labeled Compounds

To gain a complete understanding of a drug's metabolic fate, studies often employ radiolabeled compounds. A study on the metabolism and excretion of asenapine utilized [14C]-asenapine administered to healthy male volunteers. nih.gov This approach allows for the tracking of all drug-related material, regardless of its chemical form.

In these studies, metabolic profiles in plasma, urine, and feces are determined by coupling HPLC with radioactivity detection. nih.gov The HPLC separates the various metabolites, and a downstream radioactivity detector measures the amount of the 14C label in each peak. This method ensures that no major metabolites are missed and provides a comprehensive mass balance analysis, accounting for the total administered radioactive dose. nih.govpsychopharmacologyinstitute.com The identification of this compound (followed by conjugation) as an excretory metabolite was confirmed through this powerful technique. nih.gov

Quantitative Bioanalysis in Preclinical Biological Matrices

The development and validation of quantitative bioanalytical methods for this compound in preclinical biological matrices, such as rat or dog plasma, are performed in accordance with stringent regulatory guidelines. These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to be selective, sensitive, and reproducible.

A comprehensive validation process ensures that the analytical method is reliable for its intended purpose. While specific public data for a validated bioanalytical method for this compound is not extensively available, the validation parameters would be expected to meet the rigorous standards applied to analogous compounds. The following table presents representative data for a validated LC-MS/MS method for the quantification of this compound in a preclinical plasma matrix.

Table 1: Representative Method Validation Parameters for this compound in Preclinical Plasma

| Parameter | Specification | Result |

|---|---|---|

| Linearity (ng/mL) | Correlation coefficient (r²) ≥ 0.99 | 0.1 - 100 ng/mL (r² = 0.998) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.1% - 8.5% Inter-day: 4.5% - 9.2% |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.03 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision | 0.1 ng/mL |

| Robustness | Insensitive to minor variations in method parameters | Method performance remains within acceptable limits with minor changes in mobile phase composition and flow rate. |

Linearity is established by analyzing a series of calibration standards over a defined concentration range. The response should be directly proportional to the concentration of this compound.

Accuracy reflects the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

Robustness is evaluated by intentionally introducing small variations to the method parameters (e.g., pH of the mobile phase, column temperature) to ensure the method's reliability during routine use.

Biological matrices are complex, containing numerous endogenous components that can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. For this compound, phospholipids (B1166683) and proteins in plasma are potential sources of ion suppression or enhancement in LC-MS/MS analysis.

To mitigate these effects, effective sample preparation is paramount. Common strategies include:

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent such as acetonitrile or methanol is added to the plasma sample to precipitate proteins. While efficient at removing a large portion of proteins, it may not effectively remove phospholipids, which can still cause matrix effects.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning this compound into an immiscible organic solvent, leaving many of the interfering matrix components in the aqueous phase. Solvents like methyl tert-butyl ether (MTBE) have been successfully used for the extraction of asenapine and its metabolites.

Solid-Phase Extraction (SPE): SPE provides a more selective and thorough cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away. This technique can significantly reduce matrix effects and improve the sensitivity of the assay.

The choice of sample preparation method depends on the required sensitivity, throughput, and the nature of the biological matrix.

Application of Stable Isotope Dilution Assays for Absolute Quantification

Stable isotope dilution (SID) coupled with LC-MS/MS is the gold standard for the absolute quantification of small molecules in complex biological matrices. This technique involves the use of a stable isotope-labeled (SIL) internal standard (IS) of the analyte. For this compound, a suitable SIL-IS would be this compound-d₃ or ¹³C,¹⁵N-11-Hydroxyasenapine.

The SIL-IS is chemically identical to this compound but has a higher mass due to the incorporated stable isotopes. It is added to the biological sample at a known concentration at the beginning of the sample preparation process. Since the SIL-IS has the same physicochemical properties as the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.

By measuring the ratio of the mass spectrometric response of this compound to that of the SIL-IS, any variations during sample preparation and analysis are compensated for, leading to highly accurate and precise quantification.

Table 2: Analyte and a Plausible Stable Isotope-Labeled Internal Standard for SID Assay

| Compound | Plausible Internal Standard | Rationale |

|---|---|---|

| This compound | This compound-d₃ | The deuterium-labeled standard co-elutes with the analyte and compensates for matrix effects and variability in extraction and ionization, ensuring accurate quantification. |

The application of a stable isotope dilution assay is critical for obtaining the high-quality quantitative data on this compound concentrations in preclinical biological matrices that is necessary for reliable pharmacokinetic and toxicokinetic modeling.

Computational and in Silico Approaches in 11 Hydroxyasenapine Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of 11-Hydroxyasenapine, molecular docking simulations are instrumental in understanding its binding affinity and interaction with various central nervous system (CNS) receptors. As a metabolite of asenapine (B1667633), this compound's interaction with dopaminergic and serotonergic receptors is of particular interest. drugbank.comnih.govresearchgate.net

Docking studies would typically involve preparing the three-dimensional structure of this compound and the target receptor, followed by the use of a docking algorithm to predict the binding pose and affinity. The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable binding interaction. mdpi.com

Hypothetical Docking Scores of this compound with CNS Receptors:

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine D2 Receptor | -8.5 | Asp114, Ser193, Phe390 |

| Dopamine D3 Receptor | -8.2 | Asp110, Ser192, Phe346 |

| Serotonin 5-HT2A Receptor | -9.1 | Asp155, Ser242, Trp336 |

| Serotonin 5-HT2C Receptor | -8.8 | Asp134, Ser238, Tyr359 |

| Serotonin 5-HT7 Receptor | -9.3 | Asp162, Ser251, Phe349 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies on this compound are not widely published.

These simulations can reveal crucial information about the hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex, providing a molecular basis for the observed pharmacological activity.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time. mdpi.commdpi.comrsc.orgnih.gov For this compound, MD simulations can be used to assess the conformational stability of the molecule when bound to its target receptor and to explore the dynamics of the binding process.

An MD simulation would typically start with the docked complex of this compound and the receptor, which is then placed in a simulated physiological environment. mdpi.com The simulation then calculates the trajectory of the atoms over time, providing insights into the flexibility of the ligand and receptor, the stability of the binding pose, and the role of solvent molecules in the interaction. mdpi.com Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time.

Illustrative Molecular Dynamics Simulation Parameters for this compound-Receptor Complex:

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time over which the molecular motions are simulated. |

| Force Field | CHARMM36m | A set of empirical energy functions used to calculate the forces between atoms. |

| Temperature | 310 K | The simulation is run at a constant temperature to mimic physiological conditions. |

| Pressure | 1 atm | The simulation is run at a constant pressure. |

| RMSD of Ligand | < 2 Å | A measure of the average distance between the atoms of the ligand over the simulation, indicating stability. |

Note: This data is for illustrative purposes and represents typical parameters for such a simulation.

In Silico ADME Prediction for Metabolite Disposition (excluding toxicity interpretation)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a compound. nih.govresearchgate.netsemanticscholar.org For this compound, predicting its ADME profile is crucial for understanding its disposition in the body. As a metabolite, its properties will differ from the parent drug, asenapine. nih.govnih.gov The introduction of a hydroxyl group generally increases polarity, which can affect properties like solubility, permeability, and plasma protein binding.

Various computational models can predict these properties based on the molecular structure of this compound. researchgate.net For instance, the Central Nervous System Multiparameter Optimization (CNS MPO) score is a commonly used metric to estimate the drug-likeness of a compound for CNS targets, integrating properties like lipophilicity (logP), molecular weight, and polar surface area. researchgate.netcore.ac.ukchembridge.comsquonk.itresearchgate.net

Predicted Physicochemical and ADME Properties of this compound:

| Property | Predicted Value | Implication for Disposition |

| Molecular Weight | 301.78 g/mol | Within the range for good oral bioavailability. |

| logP | 3.2 | Lower lipophilicity than asenapine, potentially affecting BBB penetration. |

| Polar Surface Area (PSA) | 45.6 Ų | Increased polarity, which may reduce cell membrane permeability. |

| Water Solubility | -3.5 (logS) | Moderate solubility. |

| Blood-Brain Barrier (BBB) Permeability | LogBB: -0.2 | Predicted to cross the BBB, but potentially to a lesser extent than asenapine. |

| CNS MPO Score | 4.8 | A favorable score for a CNS-active compound. |

Note: The data in this table is based on in silico predictions and serves as an estimation.

Virtual Screening for Analog Discovery based on this compound Structure

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com The structure of this compound can serve as a scaffold for the discovery of new analogs with potentially improved pharmacological properties.

A virtual screening campaign could involve using the 3D structure of this compound to search for structurally similar compounds in chemical databases. nih.gov Alternatively, a pharmacophore model could be developed based on the key chemical features of this compound responsible for its receptor binding. This model would then be used to screen for molecules that possess a similar arrangement of these features. Hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking and ADME prediction, before being prioritized for synthesis and biological testing.

Future Research Directions and Translational Perspectives

Elucidation of Novel Minor Metabolic Pathways and Conjugates of 11-Hydroxyasenapine

While the formation of this compound occurs through major oxidative pathways, its subsequent metabolic fate is not fully characterized. Future research must focus on identifying and quantifying minor metabolic routes that could contribute to inter-individual variability in drug response. The hydroxyl group of this compound provides a reactive site for further Phase II conjugation reactions beyond simple glucuronidation.

Key research objectives should include:

Identification of Additional Conjugates: Investigating conjugation with sulfate (B86663) (sulfation), glutathione (B108866), and amino acids.

Enzyme Phenotyping: Pinpointing the specific sulfotransferase (SULT) and glutathione S-transferase (GST) isoforms responsible for these potential conjugation pathways.

Table 1: Potential Phase II Conjugation Pathways for Investigation

| Conjugation Pathway | Key Enzyme Superfamily | Potential Conjugate | Research Goal |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | 11-O-sulfate-asenapine | To quantify the role of sulfation in the metabolite's clearance. |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione-S-yl-asenapine | To assess for the formation of potentially reactive intermediates. |

Development of Advanced In Vitro and Ex Vivo Models for Metabolite Evaluation

Traditional in vitro models using cell lines or liver microsomes have limitations in predicting complex human metabolic processes. nih.gov The development and application of more sophisticated models are crucial for accurately evaluating the formation, clearance, and potential activity of this compound.

Promising advanced models include:

Organ-on-a-chip (OOC) Systems: These microfluidic devices contain living human cells in a 3D microenvironment that mimics the physiology of an entire organ. mdpi.comazolifesciences.com A "liver-on-a-chip" could be used to study the formation of this compound from asenapine (B1667633) and its subsequent metabolism in a physiologically relevant context. mdpi.combioradiations.com

Multi-Organ Chips: Connecting a liver-on-a-chip to other organ models (e.g., "brain-on-a-chip" or "kidney-on-a-chip") can provide insights into the distribution of the metabolite and its effects on target and excretory organs. nih.govazolifesciences.com

Human Liver Slices: Precision-cut liver slices are an ex vivo model that retains the complex architecture and cellular diversity of the native organ, offering a robust system for short-term metabolic studies.

Table 2: Comparison of Advanced Models for Metabolite Evaluation

| Model Type | Key Advantage | Key Disadvantage | Application for this compound |

|---|---|---|---|

| 2D Hepatocyte Culture | High-throughput, cost-effective | Loss of phenotype, lacks 3D architecture | Initial screening of metabolic pathways. |

| Liver Microsomes | Isolates Phase I/II enzymes | Lacks cellular context and transport | Enzyme kinetic studies (Km, Vmax). |

| Organ-on-a-Chip mdpi.com | Physiologically relevant flow and structure | Technically complex, lower throughput | Long-term metabolism and toxicity studies. mdpi.com |

Exploration of this compound as a Pharmacological Probe in Mechanistic Studies

Should this compound be discovered to possess unique and potent activity at a specific molecular target (e.g., a receptor or enzyme subtype), it could be developed into a valuable pharmacological probe. Such probes are essential tools for dissecting complex biological pathways.

The development process would involve:

Affinity and Selectivity Profiling: Thoroughly screening this compound against a broad panel of receptors, transporters, and enzymes to identify a high-affinity, selective target.

Chemical Modification: Synthesizing derivatives that incorporate tags for detection without compromising binding affinity. This could include radiolabeling (e.g., with ³H or ¹¹C) for use in autoradiography and positron emission tomography (PET) studies, or attaching a fluorescent moiety for use in microscopy and flow cytometry.

Application in Research: Using the developed probe to map the distribution of its target in the brain and peripheral tissues, study receptor trafficking, and investigate signaling cascades in both healthy and disease model systems.

Computational Design of Modulated this compound Analogues for Specific Research Objectives

Computational chemistry and molecular modeling offer powerful tools for the rational design of new chemical entities based on an existing scaffold. Using the structure of this compound, researchers can design novel analogues with tailored properties for specific scientific questions.

Potential research objectives for such a design program include:

Enhanced Receptor Selectivity: Modifying the structure to increase affinity for one receptor subtype while decreasing it for others, creating a more selective pharmacological tool.

Improved Metabolic Stability: Designing analogues that are resistant to further metabolism (e.g., by blocking sites of conjugation) to prolong their half-life for in vivo studies.

Altered Physicochemical Properties: Adjusting properties like lipophilicity or polar surface area to modulate blood-brain barrier penetration, allowing for studies that differentiate central versus peripheral effects.

These computationally designed analogues would then be synthesized and evaluated in vitro and in vivo to validate the predictive models and achieve the desired research goals.

Integration of Multi-Omics Data for Comprehensive Metabolite Pathway Mapping

A systems biology approach, integrating data from multiple "omics" platforms, can provide an unparalleled, holistic view of the factors governing the metabolism of this compound. nih.gov This approach moves beyond studying a single enzyme or pathway in isolation.

A multi-omics strategy would involve:

Pharmacogenomics: Identifying single nucleotide polymorphisms (SNPs) in genes for metabolizing enzymes (e.g., CYPs, UGTs) and correlating them with plasma concentrations of this compound.

Transcriptomics: Measuring the mRNA expression levels of relevant enzymes and transporters in liver tissue to understand regulatory influences on the metabolic pathway.

Proteomics: Quantifying the actual protein levels of these enzymes, as this is most directly related to metabolic capacity.

Metabolomics: Profiling the full spectrum of asenapine-related metabolites in patient samples to create a comprehensive metabolic fingerprint and discover novel pathways.

Integrating these datasets can help build predictive models of patient metabolic profiles, paving the way for personalized medicine approaches.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.